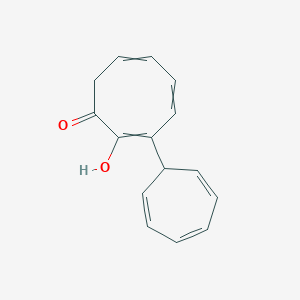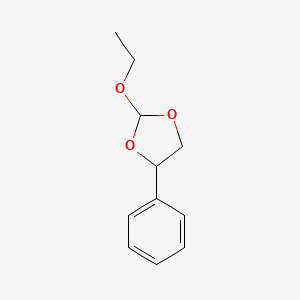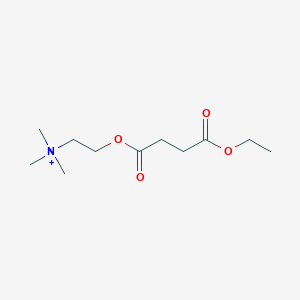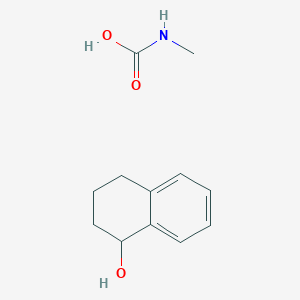
5-Oxo-L-prolyl-L-histidyl-(3S)-3-ethyl-L-prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxo-L-prolyl-L-histidyl-(3S)-3-ethyl-L-prolinamide: is a synthetic peptide compound It is characterized by its unique sequence of amino acids, which include 5-oxo-L-proline, L-histidine, and (3S)-3-ethyl-L-proline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-L-prolyl-L-histidyl-(3S)-3-ethyl-L-prolinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group of the amino acid is removed.
Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Oxo-L-prolyl-L-histidyl-(3S)-3-ethyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under specific conditions.
Reduction: The peptide bond can be reduced to form amines.
Substitution: The amino groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or other electrophiles.
Major Products Formed:
Oxidation: Oxidized histidine derivatives.
Reduction: Reduced peptide bonds forming amines.
Substitution: Substituted amino acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Oxo-L-prolyl-L-histidyl-(3S)-3-ethyl-L-prolinamide is used as a model compound in peptide chemistry to study peptide bond formation and stability.
Biology: In biological research, this compound is used to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: The compound has potential therapeutic applications, particularly in the development of peptide-based drugs targeting specific receptors or enzymes.
Industry: In the pharmaceutical industry, it is used in the synthesis of peptide-based drugs and as a reference standard in analytical methods.
Wirkmechanismus
The mechanism of action of 5-Oxo-L-prolyl-L-histidyl-(3S)-3-ethyl-L-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 5-Oxo-L-prolyl-L-histidyl-L-prolinamide
- 5-Oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-3-benzyl-D-histidyl-L-leucylarginyl-N-ethyl-L-prolinamide
- 5-Oxo-L-prolyl-L-histidyl-L-asparaginyl-L-proline
Comparison: Compared to similar compounds, 5-Oxo-L-prolyl-L-histidyl-(3S)-3-ethyl-L-prolinamide is unique due to the presence of the (3S)-3-ethyl-L-proline residue. This structural difference can influence the compound’s binding affinity, stability, and overall biological activity, making it a valuable tool in research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
61406-76-6 |
|---|---|
Molekularformel |
C18H26N6O4 |
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
(2S,3S)-3-ethyl-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H26N6O4/c1-2-10-5-6-24(15(10)16(19)26)18(28)13(7-11-8-20-9-21-11)23-17(27)12-3-4-14(25)22-12/h8-10,12-13,15H,2-7H2,1H3,(H2,19,26)(H,20,21)(H,22,25)(H,23,27)/t10-,12-,13-,15-/m0/s1 |
InChI-Schlüssel |
RFJZDTZEWQSUKU-NHULGOKLSA-N |
Isomerische SMILES |
CC[C@H]1CCN([C@@H]1C(=O)N)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3 |
Kanonische SMILES |
CCC1CCN(C1C(=O)N)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dichloro-1-{3-[(2,2-dichloroethenyl)oxy]-4-nitrophenoxy}benzene](/img/structure/B14588570.png)
![(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetonitrile](/img/structure/B14588572.png)
![7-Azido-6-(methylsulfanyl)-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14588578.png)
![Methyl [3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate](/img/structure/B14588579.png)



![1-[4-(4-Hydrazinyl-6-methyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14588609.png)



![N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline](/img/structure/B14588644.png)
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate](/img/structure/B14588648.png)

